molecular formula C9H9NO2 B022424 4-Nitroindan CAS No. 34701-14-9

4-Nitroindan

Cat. No.: B022424
CAS No.: 34701-14-9
M. Wt: 163.17 g/mol
InChI Key: ZQABKMBXKCJTPM-UHFFFAOYSA-N
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Description

4-Nitroindan: is an organic compound with the molecular formula C9H9NO2 . It is a derivative of indan, characterized by the presence of a nitro group at the fourth position of the indan ring. This compound is a white solid with a strong bitter taste and is often used as an intermediate in the synthesis of dyes and fluorescent agents .

Mechanism of Action

Target of Action

The specific targets of 4-Nitroindan are currently unknown. Nitro-substituted compounds often act as electrophiles, reacting with nucleophilic centers in biological molecules. Indenes, on the other hand, are aromatic hydrocarbons that can interact with a variety of biological targets through hydrophobic interactions and π-π stacking .

Mode of Action

Without specific information on this compound, it’s challenging to provide a detailed mode of action. The indene moiety could interact with biological targets through hydrophobic interactions .

Biochemical Pathways

The exact biochemical pathways influenced by this compound are not known. Nitro compounds can participate in redox reactions, potentially affecting oxidative stress pathways. Indenes may interact with various enzymes and receptors, influencing their activity .

Pharmacokinetics

Nitro compounds are often metabolized through reduction, while indenes are typically lipophilic, suggesting they might be widely distributed in the body .

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes .

Action Environment

The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of nitro groups can be influenced by pH, while the lipophilicity of indenes could affect their distribution in different cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroindan can be synthesized through the nitration of indan. The nitration process typically involves the reaction of indan with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of the reactants to ensure high yield and purity of the product. The final product is often purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroindan undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the indan ring can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone.

Major Products Formed:

    Reduction: 4-Aminoindan.

    Substitution: Various substituted indan derivatives depending on the nucleophile used.

    Oxidation: Oxidized indan derivatives

Scientific Research Applications

4-Nitroindan has several applications in scientific research, including:

Comparison with Similar Compounds

    4-Aminoindan: A reduction product of 4-Nitroindan, used in similar applications.

    2-Nitrotoluene: Another nitro compound with different structural properties.

    3,4-(Methylenedioxy)toluene: A compound with a methylenedioxy group instead of a nitro group.

    1-Bromo-3,4-(methylenedioxy)benzene: A brominated derivative with different reactivity.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its nitro group provides a site for reduction and substitution reactions, while the indan ring offers stability and rigidity to the molecule .

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQABKMBXKCJTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40188255
Record name 4-Nitroindan
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34701-14-9
Record name 4-Nitroindan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical synthetic application of 4-Nitroindan?

A1: this compound serves as a versatile starting material for synthesizing various indan derivatives, particularly those containing amino or sulfonic acid groups. For example, it can be used to synthesize 4-aminoindan-7-sulfonic acid [], 5-aminoindan-6-sulfonic acid [], and several other sulfonated derivatives of aminoindan []. It is also a key precursor in the synthesis of 5-azaacenaphthene derivatives, specifically 3-ethoxycarbonyl-5-azaacenaphthene-1, 4(5H)-dione-1ethylene acetal and 3-ethoxycarbonyl-5-azaacenaphthene-1, 4(5H)-dione-1-ethylene dithioacetal [, ].

Q2: Can you elaborate on the synthesis of sulfonated aminoindan derivatives from this compound?

A2: The synthesis of sulfonated aminoindan derivatives from this compound often involves a multistep process. One method involves sulfonation of this compound to produce the corresponding nitroindan sulfonic acid, followed by reduction of the nitro group to an amine group. For instance, this compound can be sulfonated to yield this compound-6-sulfonic acid, which is subsequently reduced to obtain 4-aminoindan-6-sulfonic acid [].

Q3: Are there alternative routes for synthesizing specific sulfonated aminoindan derivatives from this compound?

A3: Yes, alternative synthetic routes exist. For instance, 4-aminoindan-5-sulfonic acid can be synthesized by first treating 4-amino-7-bromoindan with amidosulfuric acid to produce 4-amino-7-bromoindan-5-sulfonic acid, followed by hydrogenolysis to remove the bromine atom [].

Q4: What is the significance of synthesizing 5-azaacenaphthene derivatives from this compound?

A4: The synthesis of 5-azaacenaphthene derivatives from this compound is significant due to the potential biological activities of these heterocyclic compounds. While specific biological activities are not discussed in the provided abstracts, the development of new heterocyclic compounds is crucial for exploring potential pharmaceutical and medicinal applications [, ].

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